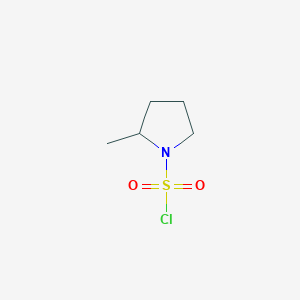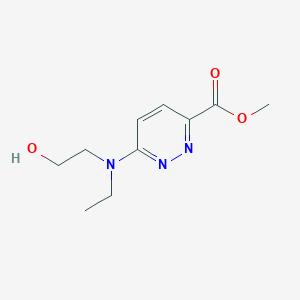![molecular formula C11H10ClN3S B1465704 5-(6-氯嘧啶-4-基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶 CAS No. 1248941-48-1](/img/structure/B1465704.png)
5-(6-氯嘧啶-4-基)-4,5,6,7-四氢噻吩并[3,2-c]吡啶
描述
The compound “5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a pyrimidine derivative. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit numerous biological activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
科学研究应用
抗癌应用
嘧啶衍生物,包括所讨论的化合物,已被发现具有潜在的抗癌特性 . 它们可以调节髓性白血病、乳腺癌和特发性肺纤维化 . 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是公认的白血病治疗方法 .
抗菌和抗真菌应用
据报道,嘧啶衍生物具有抗菌和抗真菌特性 . 这使得它们在开发新的抗菌和抗真菌剂方面具有潜在用途 .
抗寄生虫应用
这些化合物也被发现具有抗寄生虫特性 . 这表明在治疗寄生虫感染方面有潜在的应用 .
心血管和抗高血压应用
嘧啶衍生物已被发现具有心血管作用,可以作为抗高血压剂 . 这表明在治疗心血管疾病和高血压方面有潜在的应用 .
抗炎和止痛应用
据报道,这些化合物具有抗炎和止痛活性 . 这表明在治疗炎症和疼痛方面有潜在的应用 .
抗糖尿病应用
嘧啶衍生物已被发现具有抗糖尿病特性 . 这表明在治疗糖尿病方面有潜在的应用 .
神经保护应用
这些化合物已被发现具有神经保护作用,表明在治疗神经退行性疾病方面有潜在的应用 .
抗病毒应用
作用机制
Target of Action
Compounds with similar structures, such as diazines, are known to exhibit a wide range of pharmacological applications . They are reported to interact with targets involved in antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other diazines, leading to changes in cellular processes .
Biochemical Pathways
Diazines, which share structural similarities, are known to affect a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Diazines, which share structural similarities, have been noted for their druglikeness and adme-tox properties .
Result of Action
Diazines, which share structural similarities, are known to have a wide range of biological activities .
Action Environment
It is known that various factors can influence the action of similar compounds, including ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with serine/threonine-protein kinases, such as AKT1 and glycogen synthase kinase-3 beta . These interactions are essential for regulating cellular processes, including metabolism, proliferation, and cell survival. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . Additionally, 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death.
Molecular Mechanism
At the molecular level, 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as AKT1 and glycogen synthase kinase-3 beta, leading to their inhibition or activation . This binding results in changes in enzyme activity, which subsequently affects downstream signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions is key to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been shown to maintain its stability under specific conditions, ensuring consistent biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can impact its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
In animal models, the effects of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages. Lower doses have been observed to produce beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm. Studies have also highlighted the need for careful monitoring of dosage to avoid potential toxicity and ensure the compound’s safety and efficacy.
Metabolic Pathways
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with key metabolic enzymes play a crucial role in modulating metabolic pathways, highlighting its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine within cells and tissues are critical for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, influences its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-10-5-11(14-7-13-10)15-3-1-9-8(6-15)2-4-16-9/h2,4-5,7H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGFFOHMFIYWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






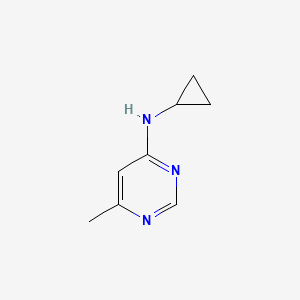
![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)
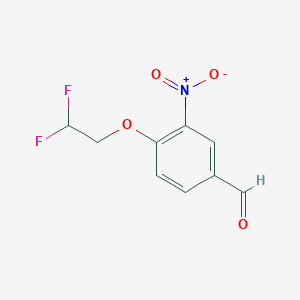
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)
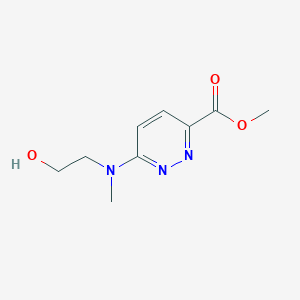
![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)
